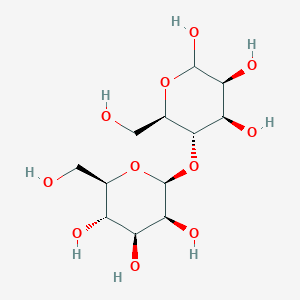

4-O-(b-D-Mannopyranosyl)-D-mannose

Description

Nomenclature and Structural Representations

The precise naming and representation of 4-O-(β-D-Mannopyranosyl)-D-mannose are essential for clear scientific communication.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound, which is (2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal. nih.gov A condensed IUPAC name is beta-D-manno-hexopyranosyl-(1->4)-aldehydo-D-manno-hexose. nih.gov

In literature and research, 4-O-(β-D-Mannopyranosyl)-D-mannose is often referred to by several common synonyms and abbreviations for simplicity. These include:

Mannobiose cymitquimica.com

β-1,4-Mannobiose cymitquimica.com

Man(β1-4)Man scbt.com

These synonyms are widely used and recognized within the scientific community. nih.govcymitquimica.com

Occurrence and Distribution in Biological Systems

4-O-(β-D-Mannopyranosyl)-D-mannose is not typically found as a free disaccharide in nature. Instead, it serves as a fundamental repeating unit in larger polysaccharides, particularly those found in plants. cymitquimica.com

This disaccharide is a major component of the mannose-containing polysaccharides in plant cell walls, which are a form of hemicellulose. wikipedia.org

4-O-(β-D-Mannopyranosyl)-D-mannose is the primary repeating unit in the backbone of mannans, which are polymers composed mainly of mannose. cymitquimica.comnih.gov It is also a significant constituent of glucomannans, which are heteropolysaccharides composed of both glucose and mannose residues linked by β-(1→4) glycosidic bonds. nih.govresearchgate.net These polysaccharides are abundant in the cell walls of various plants, including softwoods, and serve as structural components. wikipedia.orgresearchgate.netfao.org For instance, this repeating unit has been isolated from partial acid hydrolysates of ivory-nut mannan (B1593421), as well as galactomannans from guaran, palmyra palm, fenugreek, and lucerne. cymitquimica.com

Presence in Plant Polysaccharides

Galactomannans and Galactoglucomannans

Galactomannans and galactoglucomannans are major hemicelluloses in the cell walls of many plants, particularly in softwoods and seeds. wikipedia.org These polysaccharides feature a backbone of β-(1→4)-linked D-mannopyranose residues, the very structure defined by the repetition of the 4-O-(β-D-Mannopyranosyl)-D-mannose unit.

Galactomannans possess a main chain of β-(1→4)-linked mannose units with α-(1→6)-linked galactose side chains. wikipedia.org The ratio of mannose to galactose can vary significantly depending on the plant source, which in turn influences the physical properties of the polysaccharide, such as solubility and viscosity.

Galactoglucomannans are similar but incorporate both glucose and mannose in their β-(1→4)-linked backbone. wikipedia.org These are prominent components of softwood hemicellulose.

The controlled hydrolysis of these complex polysaccharides often yields oligosaccharides, including 4-O-(β-D-Mannopyranosyl)-D-mannose, which are crucial for detailed structural analysis.

Specific Plant Sources (e.g., Konjac Mannan, Ivory-nut Mannan)

Konjac Mannan: Derived from the tubers of the Amorphophallus konjac plant, konjac mannan is a glucomannan (B13761562), a type of hemicellulose. researchgate.net Its backbone is composed of β-(1→4)-linked D-glucose and D-mannose residues. researchgate.nettandfonline.com Controlled acid hydrolysis of konjac mannan has been shown to yield several oligosaccharides, including 4-O-β-D-mannopyranosyl-D-mannose. tandfonline.com The ratio of D-mannose to D-glucose in konjac mannan is approximately 1.6:1. researchgate.nettandfonline.com

Ivory-nut Mannan: The endosperm of the tagua palm (Phytelephas macrocarpa), commonly known as vegetable ivory, is a rich source of a highly linear mannan. researchgate.netcdnsciencepub.com This mannan is primarily composed of β-(1→4)-linked mannopyranose units, making 4-O-(β-D-Mannopyranosyl)-D-mannose its repeating disaccharide unit. researchgate.netelicityl-oligotech.com While predominantly mannose, ivory nut mannan can also contain minor amounts of other sugars like glucose, galactose, arabinose, xylose, and rhamnose. researchgate.netcdnsciencepub.com

Table 1: Plant-Derived Polysaccharides Containing the 4-O-(β-D-Mannopyranosyl)-D-mannose Linkage

| Polysaccharide | Plant Source | Monosaccharide Composition | Backbone Linkage |

|---|---|---|---|

| Konjac Mannan (a glucomannan) | Amorphophallus konjac tubers | D-mannose, D-glucose (approx. 1.6:1) researchgate.nettandfonline.com | β-(1→4) researchgate.nettandfonline.com |

| Ivory-nut Mannan | Phytelephas macrocarpa (Tagua palm) endosperm | Primarily D-mannose researchgate.netcdnsciencepub.com | β-(1→4) researchgate.netelicityl-oligotech.com |

Occurrence in Microbial Polysaccharides

The 4-O-(β-D-Mannopyranosyl)-D-mannose linkage is not exclusive to the plant kingdom; it is also a significant structural element in polysaccharides produced by a variety of microorganisms. These microbial mannans play crucial roles in cell structure, protection, and interaction with the environment.

Bacterial and Fungal Extracellular Matrices

Many bacteria and fungi synthesize and secrete polysaccharides that form an extracellular matrix, a key component of biofilms. nih.gov This matrix provides structural integrity to the biofilm, protects the embedded microbial community, and facilitates adhesion to surfaces. nih.gov

Fungal Mannans: In fungi, particularly yeasts like Saccharomyces cerevisiae and pathogenic species such as Candida albicans, mannans are major components of the cell wall and the extracellular matrix of biofilms. nih.govnih.govresearchgate.net These mannans can have complex, branched structures with both α and β linkages. While α-(1→6) backbones are common in yeast mannans, the presence of β-linked mannose units contributes to the structural diversity and biological function of these polysaccharides. wikipedia.orgnih.gov For instance, the extracellular matrix of C. albicans biofilms contains a branched-mannan–β-1,6-glucan conjugate. nih.gov

Bacterial Polysaccharides: Some bacteria also produce mannose-containing extracellular polysaccharides. mdpi.com For example, a polysaccharide from the cold-adapted bacterium Psychrobacter arcticus has a backbone of α-(1→6)-linked mannopyranose units with branches. nih.gov While not a direct β-(1→4) linkage, the presence and arrangement of mannose are critical for its function.

Specific Microbial Sources (e.g., Phellinus igniarius mycelia)

The medicinal mushroom Phellinus igniarius is known to produce a variety of bioactive polysaccharides within its mycelia. nih.govaip.org Research on the water-soluble intracellular polysaccharides from P. igniarius has revealed complex structures. While some fractions are composed solely of glucose, others are heteropolysaccharides containing mannose. nih.govmdpi.com

One study identified a polysaccharide fraction, PIP1, from P. igniarius mycelium with a main chain composed of (1→4)-linked mannose and (1→3)-linked glucose. aip.orgacs.org This indicates the presence of the 4-O-(β-D-Mannopyranosyl)-D-mannose linkage within the backbone of this fungal polysaccharide. Another fraction, IPSW-4, was found to be a heteropolysaccharide containing rhamnose, xylose, mannose, glucose, and galactose. nih.govmdpi.com The detailed linkage analysis of these complex polysaccharides is essential to fully understand their structure and biological activities.

Table 2: Microbial Polysaccharides and their Mannose Linkages

| Microbial Source | Polysaccharide Fraction | Monosaccharide Composition | Reported Mannose Linkage |

|---|---|---|---|

| Phellinus igniarius mycelia | PIP1 | Glucose, Galactose, Mannose (3.70:4.06:1.00) aip.org | Main chain includes (1→4)-mannose aip.orgacs.org |

| Phellinus igniarius mycelia | IPSW-4 | Rhamnose, Xylose, Mannose, Glucose, Galactose (1.29:1.21:1:43.86:1.86) nih.govmdpi.com | Not fully specified |

| Candida albicans biofilm matrix | Branched-mannan–β-1,6-glucan conjugate | Mannan, Glucan nih.gov | Branched mannan structures nih.gov |

Structure

3D Structure

Properties

CAS No. |

15548-43-3 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12+/m1/s1 |

InChI Key |

GUBGYTABKSRVRQ-KWCWEWCRSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Synonyms |

4-O-(beta-D-mannopyranosyl)-D-mannose mannobiose |

Origin of Product |

United States |

**advanced Analytical and Structural Elucidation Techniques for β 1→4 Mannobiose and Its Polysaccharide Context**

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are indispensable for revealing the detailed chemical structure of oligosaccharides. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools that offer complementary information on connectivity, configuration, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of oligosaccharides like β-(1→4) mannobiose. nih.gov While its sensitivity can be a limitation, the detailed information it provides on proton and carbon environments is unparalleled. nih.gov

¹H NMR spectra provide information on the anomeric protons (H-1), which resonate in a distinct region of the spectrum. The chemical shift and coupling constants of these signals can help determine the anomeric configuration (α or β) of the glycosidic linkage. For β-linked mannopyranose units, the H-1 signals appear at different chemical shifts compared to their α-linked counterparts. nih.gov In complex oligosaccharides, the ¹H NMR spectra can be crowded due to signal overlap, but techniques like reducing the terminal mannose unit with sodium borohydride (B1222165) (NaBH₄) can simplify the spectra for easier interpretation. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data for each carbon atom in the sugar rings. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the linkage type and configuration. For D-mannose, the C-1 signal for the α-pyranose form appears around 95.5 ppm, while the β-pyranose C-1 is found near 95.2 ppm. omicronbio.com The carbons involved in the glycosidic bond also show characteristic shifts.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignment of all proton and carbon signals, especially in complex structures. nih.govresearchgate.net

COSY and TOCSY experiments establish proton-proton correlations within the same sugar residue, allowing for the assignment of all protons in a spin system starting from the anomeric proton. nih.gov

HSQC correlates each proton with its directly attached carbon atom. nih.gov

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for identifying the glycosidic linkage by showing a correlation between the anomeric proton of one residue and the carbon of the adjacent residue at the linkage position (e.g., H-1' to C-4). nih.gov

NOESY provides through-space correlations between protons that are close to each other, which confirms the glycosidic linkage and provides information about the conformation of the oligosaccharide in solution. nih.gov

Advanced NMR techniques like Double Pulsed Field Gradient Spin Echo (DPFGSE)-TOCSY and DPFGSE-NOESY are used to analyze more complex mannose-containing oligosaccharides by providing superior selective irradiation to resolve overlapping signals. nih.gov

Table 1: Representative NMR Chemical Shift Data for Mannose and Related Oligosaccharides

This table presents typical ¹H and ¹³C NMR chemical shift values for D-mannose and the repeating units within β-(1→4) mannan (B1593421) oligosaccharides. Values can vary slightly based on solvent and temperature.

| Compound/Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-D-Mannopyranose | C1 | ~5.18 | ~95.5 |

| C2 | ~4.02 | ~72.2 | |

| C3 | ~3.87 | ~71.7 | |

| C4 | ~3.70 | ~68.4 | |

| C5 | ~3.80 | ~73.9 | |

| C6 | ~3.75, ~3.85 | ~62.5 | |

| β-D-Mannopyranose | C1 | ~4.88 | ~95.2 |

| C2 | ~4.10 | ~72.7 | |

| C3 | ~3.78 | ~74.5 | |

| C4 | ~3.65 | ~68.1 | |

| C5 | ~3.45 | ~77.6 | |

| C6 | ~3.75, ~3.90 | ~62.5 | |

| β-(1→4)-D-Mannotriose nih.gov | C1 (reducing end) | ~5.21 (α), ~4.93 (β) | ~94.8 (α), ~94.7 (β) |

| Anomeric (internal) | ~4.79, ~4.76 | ~100-101 (typical) |

Data compiled from various sources. omicronbio.comnih.govhmdb.ca

Mass spectrometry (MS) is a vital tool for the analysis of oligosaccharides, providing precise molecular weight information and structural details through fragmentation analysis. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. nih.govnih.gov

ESI-MS is often coupled with liquid chromatography (LC) for the analysis of manno-oligosaccharides. nih.gov This technique is particularly effective for determining the molecular weights of components in a mixture. nih.gov The use of sodium adducts ([M+Na]⁺) in the electrospray process enhances the ionization of oligosaccharides, making their detection more sensitive. nih.gov For example, ESI-MS has been used to confirm the molecular weights of synthesized β-(1,4)-D-mannosyl oligosaccharides, from the disaccharide up to the heptaose. nih.gov

MALDI-TOF-MS is another powerful technique used for the characterization of oligosaccharides. It is known for its high sensitivity and tolerance to some impurities. It has been used in conjunction with HPLC and NMR to confirm the structures of isolated mannobiose, mannotrioses, and mannotetraose. nih.gov Post-source decay fragmentation in MALDI-TOF-MS can provide further structural information about the sequence and linkage of the oligosaccharide without extensive purification. pietdaas.nl

Chromatographic Separation and Purification Techniques

Chromatography is essential for isolating and purifying β-(1→4) mannobiose from complex mixtures, such as the hydrolysates of mannan polysaccharides, and for analyzing its constituent monosaccharides.

To determine the monosaccharide composition of a polysaccharide or oligosaccharide, the sample is first hydrolyzed to its constituent monosaccharides. These monosaccharides are then chemically derivatized to make them volatile, a necessary step for gas chromatography. The resulting derivatives are separated by GC and detected by MS.

GC-MS analysis can effectively separate and identify mannose and glucose, which are isomers. researchgate.net The separation on a weak polarity column like HP-5 occurs based on subtle structural differences, with mannose typically eluting before glucose. researchgate.net The mass spectrometer provides fragmentation patterns for each peak, which serve as a fingerprint for unambiguous identification of the monosaccharide. researchgate.net This method is crucial for confirming that β-(1→4) mannobiose is composed solely of mannose units.

High-Performance Liquid Chromatography (HPLC) is the workhorse for the separation and analysis of oligosaccharides. For manno-oligosaccharides, two types of columns are particularly effective:

Aminopropyl-silica columns: These columns separate oligosaccharides based on their size, with retention time increasing with the degree of polymerization. nih.gov They are widely used for analyzing mixtures of mannose, mannobiose, mannotriose, and larger oligosaccharides. nih.govresearchgate.net

Graphitized carbon columns (GCC): These columns offer superior separation capabilities and can even resolve isomers with different linkage positions, which is often not possible with amino columns. nih.gov

The mobile phase typically consists of an acetonitrile-water gradient. nih.gov Detection is commonly achieved using refractive index detectors (RID) or pulsed amperometric detection (PAD), the latter being highly sensitive for carbohydrates. pietdaas.nl

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic volume. youtube.comyoutube.com In SEC, larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores and have a longer path, eluting later. youtube.com This technique is used to:

Purify and fractionate oligosaccharides by size. nih.govresearchgate.net

Determine molecular weight distribution of mannan polysaccharides. nih.govnih.gov

Study the solution conformation of disaccharides. SEC has been employed as an entropically-controlled separation technique to determine the solution conformational entropy of different mannobiose isomers, providing insights into how the glycosidic linkage affects flexibility in solution. nist.govnih.gov

Table 2: Common Chromatographic Techniques for β-(1→4) Mannobiose Analysis

This interactive table summarizes the primary applications of different chromatographic methods in the study of β-(1→4) mannobiose and related compounds.

| Technique | Principle | Primary Application for Mannobiose | Key Features |

| GC-MS | Separation of volatile derivatives by partitioning between gas and liquid phases, with mass-based detection. | Monosaccharide composition analysis after hydrolysis. | Requires derivatization; provides definitive structural identification of monosaccharides. researchgate.net |

| HPLC (Amino Column) | Normal-phase chromatography separating based on polarity and size. | Separation of manno-oligosaccharide series (DP2-DP6). | Good separation by size; retention increases with molecular weight. nih.gov |

| HPLC (Graphitized Carbon) | Adsorption chromatography with high resolving power. | Isomer separation (e.g., linkage isomers of mannotriose). | Excellent resolution of closely related structures. nih.gov |

| SEC | Separation based on molecular size (hydrodynamic volume). | Purification by size; determination of molecular weight and conformational entropy. | Non-interactive separation; larger molecules elute first. nist.govnih.gov |

Glycosidic Linkage Analysis

Determining the specific connection point and stereochemistry of the glycosidic bond—in this case, a β-(1→4) linkage—is critical. While 2D NMR is a primary method for this, other chemical methods provide confirmatory evidence.

The most common chemical method is methylation analysis . This process involves three main steps:

Permethylation: All free hydroxyl groups in the oligosaccharide are converted to methyl ethers.

Hydrolysis: The permethylated oligosaccharide is hydrolyzed, breaking the glycosidic bonds and yielding partially methylated monosaccharides.

Analysis: The resulting mixture of partially methylated monosaccharides is reduced, acetylated, and analyzed by GC-MS.

For β-(1→4) mannobiose, this analysis would yield two distinct molecules. The non-reducing terminal mannose unit, originally linked through its C-1 position, would be methylated at positions 2, 3, 4, and 6. The reducing terminal mannose unit, which was linked at its C-4 position, would be methylated at positions 2, 3, and 6, leaving the C-4 hydroxyl group (and the C-1 and C-5 hydroxyls formed upon ring opening and reduction) to be acetylated. The identification of these specific partially methylated alditol acetates by GC-MS confirms the 1→4 linkage. This technique is a cornerstone for characterizing the structure of complex polysaccharides. researchgate.netucdavis.edu An improved liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the quantitation of a wide array of glycosidic linkages, including those involving mannose. ucdavis.edu

Methylation Analysis

Methylation analysis is a cornerstone technique for determining the linkage positions of monosaccharide units within an oligo- or polysaccharide. nih.gov The method involves a series of chemical modifications that ultimately convert the polysaccharide into a mixture of partially methylated alditol acetates (PMAAs), which can be identified and quantified by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

The procedure begins with the permethylation of all free hydroxyl groups in the polysaccharide. nih.gov This is commonly achieved using methods like the Hakomori method, which employs a strong base such as sodium hydride in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of methyl iodide. nih.gov This step converts every free hydroxyl group into a methyl ether.

Following permethylation, the polysaccharide is completely hydrolyzed, typically with strong acid, to break all glycosidic bonds and release the constituent partially methylated monosaccharides. These monosaccharides are then reduced, usually with sodium borodeuteride (NaBD₄), to their corresponding alditols. The use of sodium borodeuteride is advantageous as it introduces a deuterium (B1214612) atom at C-1, which aids in the subsequent mass spectrometric identification. Finally, the newly formed hydroxyl groups on the alditols (which correspond to the original linkage positions and the ring-forming oxygen) are acetylated, yielding the volatile PMAAs. nih.gov

The resulting mixture of PMAAs is then analyzed by GC-MS. nih.gov The retention time of each PMAA on the GC column and its unique mass spectrum upon electron ionization allow for the unambiguous identification of the original monosaccharide and its linkage points. For a linear polysaccharide composed exclusively of β-(1→4)-linked D-mannose residues, such as a pure β-(1→4) mannan, methylation analysis would primarily yield 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-mannitol, indicating a 4-linked mannose unit. The non-reducing end would be identified as 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-mannitol.

In the context of branched mannans, this analysis reveals the branch points as well. For instance, a mannan from Candida albicans serotype B showed the presence of mannosyl residues linked through C-1, C-3, and C-6, indicating these as branch points. researchgate.net Similarly, studies on yeast mannans have identified (1→2)- and (1→6)-linked D-mannosyl residues in addition to the main backbone linkages. nih.gov

| Partially Methylated Alditol Acetate Derivative | Inferred Linkage Type | Example Source Organism | Relative Abundance (%) |

|---|---|---|---|

| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-mannitol | Terminal Mannose (Non-reducing end) | Candida albicans Serotype A | 23.0 |

| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-mannitol | 4-linked Mannose | Withania somnifera seeds (main chain) | Major component |

| 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-mannitol | 6-linked Mannose | Yeast Mannans | Variable |

| 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-D-mannitol | 2-linked Mannose | Candida albicans Serotype A | 46.2 |

| 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-mannitol | 3,6-linked Mannose (Branch point) | Candida albicans Serotype B | 9.2 |

Periodate (B1199274) Oxidation and Smith Degradation

Periodate oxidation is a selective chemical reaction that cleaves the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbons), oxidizing them to aldehydes. stenutz.eu This reaction is highly specific and provides valuable structural information about polysaccharides. In a mannose residue within a β-(1→4)-linked chain, the vicinal diols at C-2 and C-3 are susceptible to periodate oxidation, leading to the cleavage of the C2-C3 bond and the opening of the pyranose ring to form a dialdehyde (B1249045) derivative. The C-4 linkage itself protects the C-4 hydroxyl group, and the C-1 hydroxyl is involved in the glycosidic bond.

Smith degradation is a multi-step procedure that utilizes periodate oxidation to selectively degrade a polysaccharide. stenutz.eu The process involves three key stages:

Periodate Oxidation : The polysaccharide is treated with a controlled amount of sodium metaperiodate (NaIO₄), which cleaves the vicinal diol groups as described above. stenutz.eu

Reduction : The resulting polyaldehyde is then reduced with a reducing agent, typically sodium borohydride (NaBH₄). This step converts the newly formed aldehyde groups into primary alcohol groups, creating a stable polyalcohol. stenutz.eu

Mild Acid Hydrolysis : The final step involves mild acid hydrolysis (e.g., with dilute trifluoroacetic acid at room temperature). stenutz.eu This condition is specifically chosen to cleave the acyclic acetal (B89532) linkages formed from the oxidized and reduced sugar residues, while leaving the original, intact glycosidic bonds of unoxidized residues unaffected.

The products of Smith degradation provide direct evidence for the original linkage patterns. For a linear β-(1→4)-linked mannan, the degradation process yields specific polyalcohols. The mannose units within the chain are cleaved between C-2 and C-3. After reduction and mild hydrolysis, these internal units are converted to erythritol (B158007). The non-reducing terminal mannose unit, which has a free hydroxyl at C-4, is degraded to glycerol (B35011). Therefore, the ratio of erythritol to glycerol can give an indication of the degree of polymerization.

| Original Linkage in Polysaccharide | Smith Degradation Product | Example Polysaccharide Source | Identified Products and Molar Ratios |

|---|---|---|---|

| Terminal (non-reducing) (1→6)-linked Mannose | Glycerol | Withania somnifera seeds | Glycerol and Erythritol (1.54:4.26) |

| Internal (1→4)-linked Mannose | Erythritol | Cassia hirsuta seeds | Glycerol and Erythritol (1.02:3.65) |

| (1→6)-linked Mannose (Branch point) | Intact Mannose residue (resistant to hydrolysis) | Hypothetical Branched Mannan | Glycerol, Erythritol, and undegraded Mannose |

**biological Recognition and Interactions of β 1→4 Mannose Containing Structures**

Role in Glycoprotein (B1211001) Biosynthesis and Quality Control

The journey of many proteins to their final functional state involves a complex series of modifications within the endoplasmic reticulum (ER) and Golgi apparatus, a process in which β-(1→4)-mannose-containing oligosaccharides are of central importance.

N-linked glycosylation, a major form of protein modification, begins in the ER with the en-bloc transfer of a large, pre-assembled oligosaccharide precursor, Glc3Man9GlcNAc2, to nascent polypeptide chains. This precursor contains a core structure with β-(1→4)-linked mannose residues. High-mannose-type oligosaccharides are intermediates in the eukaryotic glycosylation pathway and are not commonly found on mature glycoproteins. researchgate.netrcsi.com The initial steps of processing involve the trimming of glucose and some mannose residues by specific glycosidases. This trimming is a critical quality control checkpoint, signaling that the glycoprotein is ready for further processing and transport.

The structure of these high-mannose glycans is highly conserved, consisting of a core of three mannose and two N-acetylglucosamine (GlcNAc) residues linked to asparagine. nih.gov The arms of these structures can vary, conferring a wide range of biological functions. nih.gov The processing of these high-mannose structures is a key step in the biosynthesis of more complex N-glycans.

The proper folding of newly synthesized glycoproteins is a tightly regulated process overseen by a network of molecular chaperones and lectins within the ER. The mannose residues within the N-glycans, including the β-(1→4) linkage, serve as recognition signals for these quality control components.

Lectins are carbohydrate-binding proteins that play a critical role in recognizing and binding to specific glycan structures. Intracellular lectins, such as calnexin and calreticulin, bind to monoglucosylated high-mannose glycans, retaining improperly folded glycoproteins within the ER to allow for correct folding. This interaction is transient, and once the glycoprotein is properly folded, the terminal glucose is removed, allowing it to exit the ER.

If a glycoprotein fails to fold correctly, specific mannosidases in the ER trim mannose residues from the high-mannose glycan, creating a signal for ER-associated degradation (ERAD). This process involves the recognition of the trimmed mannan (B1593421) structure by other lectins, such as EDEM (ER degradation-enhancing α-mannosidase-like protein), which targets the misfolded glycoprotein for ubiquitination and subsequent degradation by the proteasome.

| Molecule | Class | Recognized Glycan Structure | Function |

|---|---|---|---|

| Calnexin/Calreticulin | Lectin/Chaperone | Monoglucosylated high-mannose N-glycans | Retention of unfolded glycoproteins in the ER |

| ER Mannosidase I | Enzyme | High-mannose N-glycans | Trimming of mannose residues to signal folding status |

| EDEM | Lectin | Trimmed high-mannose N-glycans (e.g., Man8GlcNAc2) | Targeting of misfolded glycoproteins for ERAD |

Host-Microbe and Intercellular Interactions

The surfaces of both host cells and microbes are decorated with a dense layer of glycans, forming a "glycocalyx." The β-(1→4)-mannose linkage, as part of mannans and other glycoconjugates, is a prominent feature of the microbial cell surface and plays a critical role in the initial encounters between host and microbe.

The adhesion of microbes to host cells is often the first step in infection. Many bacteria and fungi have evolved surface lectins, or adhesins, that specifically recognize and bind to host cell surface glycans. Conversely, the host's innate immune system utilizes pattern recognition receptors (PRRs) to detect conserved microbial surface structures, known as pathogen-associated molecular patterns (PAMPs), which include mannans containing β-(1→4)-mannose linkages.

For example, the FimH adhesin on the tip of type 1 pili of Enterobacter cloacae exhibits a strong preference for high-mannose oligosaccharides, such as Man9(GlcNAc)2, facilitating bacterial adhesion to intestinal epithelial cells. researchgate.net This interaction is a critical step in the colonization and subsequent infection process.

The innate immune system possesses soluble and cell-surface lectins that are crucial for recognizing and eliminating pathogens. Mannose-Binding Lectin (MBL) and the Mannose Receptor (MR) are two key examples.

MBL is a soluble PRR that belongs to the collectin family. wikipedia.orgnih.gov It recognizes the specific and repetitive arrangement of mannose and other sugars on the surface of a wide range of pathogens, including bacteria, viruses, fungi, and protozoa. wikipedia.orgnih.gov Upon binding to these microbial surfaces, MBL can activate the lectin pathway of the complement system, leading to opsonization (marking the pathogen for phagocytosis) and direct lysis of the microbe. wikipedia.org

The Mannose Receptor (MR, also known as CD206) is a C-type lectin receptor expressed on the surface of macrophages and dendritic cells. It recognizes terminal mannose, fucose, and N-acetylglucosamine residues on glycans, which are common on microbial surfaces but less so on host cells. ccbcmd.edu Binding of pathogens to the MR facilitates their phagocytosis and subsequent destruction by the immune cells.

| Lectin | Type | Location | Function |

|---|---|---|---|

| Mannose-Binding Lectin (MBL) | Soluble Collectin | Plasma | Activates the lectin complement pathway, opsonization |

| Mannose Receptor (MR/CD206) | Transmembrane C-type Lectin | Macrophages, Dendritic Cells | Phagocytosis of pathogens |

The interaction of β-(1→4)-mannose-containing structures with their cognate lectin receptors can trigger intracellular signaling cascades that modulate cellular responses. For instance, β-(1→4)-mannobiose has been shown to act as an immunostimulatory molecule in murine dendritic cells. nih.govnih.gov It binds to the TLR4/MD-2 complex and involves the complement C3a receptor (C3aR) to activate these cells. nih.govnih.gov This activation leads to the production of various cytokines, including IL-6, IL-10, TNF-α, and IFN-β, and enhances the capacity of dendritic cells to stimulate CD4+ T-cells. nih.govnih.gov This suggests that specific mannose-containing oligosaccharides can directly influence the nature and intensity of an immune response. nih.gov

Furthermore, the binding of microbial mannans to the Mannose Receptor on dendritic cells can influence the type of T-helper cell response that is generated, thereby shaping the adaptive immune response to a particular pathogen.

Enzymatic Specificity and Substrate Recognition

The enzymatic processing of structures containing β-(1→4)-linked mannose residues is a highly specific process governed by the precise three-dimensional structure of the substrate and the complementary architecture of the enzyme's active site. Enzymes that degrade these molecules, primarily β-mannanases and β-mannosidases, exhibit distinct specificities for the chain length, substitution patterns, and conformation of the oligosaccharide.

The biological activity of a molecule is fundamentally linked to its three-dimensional shape and flexibility, a concept known as the conformation-activity relationship. nih.gov For β-(1→4) mannosides, the conformation of the mannose rings and the torsion angles of the glycosidic bond are critical determinants for enzymatic recognition and catalysis. While flexible molecules exist as an ensemble of different shapes, typically only one or a few of these conformers are recognized and bound by an enzyme. nih.gov

Research into the structural biology of mannoside-degrading enzymes has revealed specific conformational requirements for substrate binding. For instance, structural studies of a mammalian β-mannosidase, an enzyme that cleaves terminal β-(1→4)-linked mannose units, show that the bound mannose ligand adopts a stable 'chair' conformation within the active site. nih.gov This contrasts with many bacterial and fungal β-mannosidases, where substrate analogues have been observed to bind in a higher-energy 'boat-like' conformation. nih.gov This distinction in substrate conformation highlights how enzymes from different biological sources can evolve to recognize and process the same linkage through different conformational pathways.

The table below summarizes key findings regarding the relationship between the conformation and structure of β-(1→4) mannosides and their recognition by specific enzymes.

| Enzyme Class | Source | Substrate Feature | Key Finding |

| β-Mannosidase | Mammalian | Single Mannose Unit | Binds mannose in the low-energy 'chair' conformation. nih.gov |

| β-Mannosidase | Bacterial / Fungal | Single Mannose Unit | Often binds substrate analogues in a 'boat-like' conformation. nih.gov |

| GH5 β-Mannanase | Podospora anserina, Trichoderma reesei | Oligosaccharide Chain Length | Requires a minimum of four mannose residues for efficient cleavage, indicating at least four binding subsites. nih.gov |

| α1-6-Mannosidase (with β1-4-galactosidase activity) | Xanthomonas manihotis | Branched Glycan Structure | Dual activity is dependent on the overall substrate structure, showing no sequence homology to known β-galactosidases. nih.gov |

The biodegradability of polysaccharides containing a β-(1→4) mannose backbone is significantly influenced by their structural complexity and physical properties. While the β-(1→4) mannosidic linkage itself is susceptible to enzymatic hydrolysis, various factors can confer resistance to degradation.

Structural decorations on the mannan backbone are a primary source of enzymatic resistance. Side-chains, such as α-(1→6)-linked galactose in galactomannan or acetyl groups, can sterically hinder the access of backbone-cleaving enzymes like β-mannanases. nih.govdntb.gov.ua The efficient degradation of these complex mannans in nature often requires a consortium of enzymes working in synergy. nih.gov Side-chain cleaving enzymes, such as α-galactosidases and acetyl mannan esterases, must first remove these decorations to expose the β-(1→4) mannan backbone for hydrolysis by endo-mannanases. nih.govdntb.gov.ua

The physical state of the polysaccharide also plays a crucial role. Mannans can form highly ordered, crystalline regions that are insoluble and physically limit enzyme accessibility. nih.gov The degradation of these recalcitrant structures is facilitated by non-hydrolytic proteins like swollenins and expansins, which disrupt the crystalline fibers, thereby increasing the surface area available for enzymatic attack. nih.govdntb.gov.ua Furthermore, lytic polysaccharide monooxygenases (LPMOs) can introduce oxidative cleavages in the polysaccharide chains, further disrupting the structure and enhancing the activity of classical hydrolytic enzymes. nih.gov

The degree of polymerization (DP) also affects the rate and extent of biodegradation. While endo-mannanases randomly cleave long mannan chains, the resulting mannooligosaccharides (MOS) are further processed by other enzymes. Some β-mannosidases preferentially act on short-chain MOS. dntb.gov.ua Moreover, the biological utilization of these degradation products can be size-dependent. For example, studies on Lactobacilli have shown that MOS with a DP of 1-4 support better biofilm formation compared to higher DP oligosaccharides (DP 5-7), indicating a preference for shorter mannosides in their metabolic pathways. nih.gov

The following table outlines the factors affecting the enzymatic resistance and biodegradability of β-(1→4) mannose-containing structures.

| Factor | Description | Mechanism of Resistance / Degradation |

| Side-Chain Decorations | Galactose or acetyl groups attached to the mannan backbone. | Steric hindrance prevents backbone-cleaving enzymes from accessing the β-(1→4) linkage. Degradation requires initial removal by debranching enzymes (e.g., α-galactosidases, acetyl mannan esterases). nih.govdntb.gov.ua |

| Crystalline Structure | Highly ordered, insoluble regions within the polysaccharide matrix. | Limits physical access of enzymes to the glycosidic bonds. Degradation is aided by non-hydrolytic proteins (expansins, swollenins) that disrupt the crystalline structure. nih.govdntb.gov.ua |

| Oxidative Modification | Introduction of chain breaks by specific enzymes. | Lytic polysaccharide monooxygenases (LPMOs) perform oxidative cleavage, creating more entry points for hydrolytic enzymes. nih.gov |

| Degree of Polymerization (DP) | The length of the manno-oligosaccharide chain. | Enzyme specificity varies with chain length. Some enzymes prefer longer chains, while others prefer short oligosaccharides. Subsequent biological uptake and fermentation can also be DP-dependent. dntb.gov.uanih.gov |

**emerging Research Directions and Academic Applications**

Glycan Engineering and Synthetic Biology Approaches

Glycan engineering and synthetic biology are rapidly evolving fields that aim to create novel carbohydrate structures and production systems. These technologies leverage the biosynthetic pathways of mannans, for which 4-O-(β-D-Mannopyranosyl)-D-mannose is a core component, to produce glycoproteins with tailored functions and to synthesize valuable oligosaccharides.

A primary goal of glycoengineering is to produce therapeutic proteins with homogenous, human-like glycan structures to improve their efficacy and safety. nih.gov Researchers have successfully engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) and the yeast Pichia pastoris, to produce proteins with specific high-mannose-type N-glycans. nih.govrsc.org This is often achieved by knocking out genes that encode enzymes responsible for converting high-mannose glycans into complex or hybrid types, such as α-1,2-mannosidases. nih.gov Such engineered cells can serve as platforms for producing glycoproteins where the mannan (B1593421) structure, built from β-1,4-linked mannose units, is a key feature.

Synthetic biology also offers powerful tools for producing mannans and manno-oligosaccharides de novo. For instance, a synthetic pathway for mannan biosynthesis has been designed in the food-grade bacterium Bacillus subtilis. nih.gov By introducing and optimizing the expression of genes involved in mannose metabolism and polymerization, researchers achieved significant production of low-molecular-weight mannans, which have applications in the food and pharmaceutical industries. nih.gov Another innovative approach involves transient expression systems in plants, which can be rapidly engineered to produce complex plant-derived molecules, including polysaccharides. youtube.com

Table 1: Examples of Glycoengineering and Synthetic Biology Strategies

| Approach | Organism/System | Target/Product | Key Research Finding | Reference |

|---|---|---|---|---|

| Gene Knockout | HEK293 Cells | Homogeneous High-Mannose N-Glycans | Knocking out α1,2-mannosidase genes (MAN1A1, MAN1A2, MAN1B1) resulted in recombinant proteins with mainly high-mannose-type N-glycans. | nih.gov |

| Gene Knockout | Pichia pastoris | Engineered N- and O-linked Oligosaccharides | Disrupting O-mannosyltransferase PMT1 in an N-glycosylation engineered strain produced glycoproteins with reduced O-linked oligosaccharides. | rsc.org |

| De Novo Pathway Engineering | Bacillus subtilis | Low-Molecular-Weight Mannan | A de novo synthetic pathway was constructed, leading to the production of 12.6 g/L of mannan in fed-batch fermentation. | nih.gov |

| Multivalent Ligand Synthesis | Chemical Synthesis | High-Mannose Mimetics | A trivalent α-1,2-mannobiose ligand was synthesized to serve as a probe for studying interactions with C-type lectins. | rsc.org |

Development of Mannose-Based Glycomimetics and Inhibitors

The structural motif of 4-O-(β-D-Mannopyranosyl)-D-mannose serves as a valuable scaffold for the design of glycomimetics and enzyme inhibitors. Glycomimetics are molecules designed to mimic the structure and function of carbohydrates but with improved properties, such as enhanced stability and bioavailability. nih.gov These are crucial for developing therapeutics that can modulate the biological processes governed by carbohydrate-protein interactions. nih.gov

One major area of focus is the development of inhibitors for mannosidases, enzymes that cleave mannose residues from glycans and are involved in processes from glycoprotein (B1211001) maturation to viral infection. scbt.com Because the active sites of different mannosidases can be very similar, a significant challenge is designing inhibitors that are selective for a specific enzyme to avoid off-target effects. beilstein-journals.org Researchers are developing novel mannose-configured compounds, such as 1,4-imino-D-lyxitols derived from D-mannose, and employing strategies like the "bump-and-hole" approach to achieve isoform-specific inhibition. beilstein-journals.orgnih.gov This strategy involves creating a steric clash ("bump") in the wild-type enzyme that is relieved by a specific mutation ("hole"), allowing the inhibitor to bind only to the mutant enzyme. nih.gov

The disaccharide structure of 4-O-(β-D-Mannopyranosyl)-D-mannose is particularly relevant for designing inhibitors that target enzymes processing the mannan backbone. Furthermore, mannose-based glycomimetics are being developed to target lectins, which are carbohydrate-binding proteins involved in cell recognition, adhesion, and immune responses. nih.govresearchgate.net By modifying the natural mannose structure, scientists aim to create antagonists with higher affinity and specificity for medically relevant lectins. nih.gov

Advanced Functional Materials derived from Mannan Polysaccharides

Mannan polysaccharides, which are polymers composed of repeating mannose units often linked by the β-1,4 glycosidic bond found in 4-O-(β-D-Mannopyranosyl)-D-mannose, are increasingly used as a source for advanced functional materials. nih.gov Their inherent biocompatibility, biodegradability, and unique biochemical properties make them ideal for biomedical applications. e3s-conferences.orgresearchgate.net

Mannan-based hydrogels and nanogels are at the forefront of this research. e3s-conferences.orgnih.gov These materials can be engineered to have high water content, controlled drug-loading capacity, and responsiveness to stimuli like pH or temperature, making them excellent platforms for controlled drug delivery. e3s-conferences.orgresearchgate.net For example, composite hydrogels made from oxidized konjac glucomannan (B13761562) (a type of mannan) and chitosan (B1678972) have shown potential as advanced wound dressings that possess antibacterial properties and can accelerate healing. etflin.com

The conversion of mannan-rich agricultural waste into high-value materials is another promising direction. nih.gov Biomass from sources like palm kernel cake or coffee grounds can be enzymatically treated to extract mannans, which are then used to create films, gels, and nanoparticles for various applications, contributing to a circular bioeconomy. nih.govmdpi.com

Table 2: Applications of Mannan-Derived Functional Materials

| Material Type | Mannan Source | Application | Key Property/Finding | Reference |

|---|---|---|---|---|

| Nanogels | Yeast Mannan | Drug Delivery | Possess high loading capacity, biocompatibility, and stimuli-responsive properties for triggered drug release. | e3s-conferences.orgresearchgate.net |

| Composite Hydrogels | Konjac Glucomannan | Wound Dressing | Combined with chitosan, these hydrogels show antibacterial activity and promote tissue regeneration. | etflin.com |

| Prebiotics | Various Plant Wastes | Nutraceuticals | Enzymatic conversion of mannan biomass yields manno-oligosaccharides (MOS) that promote gut health. | nih.gov |

| Films | Plant-based polysaccharides | Wound Healing | Can be incorporated with natural antimicrobial agents like essential oils to create effective wound dressings. | mdpi.com |

Systems-Level Analysis of Glycan Repertoires

Understanding the full complement of glycans (the "glycome") in a biological system is crucial for deciphering their complex roles. Since glycan biosynthesis is not directly template-driven like protein synthesis, advanced analytical techniques are required to characterize the diverse and heterogeneous glycan structures. nih.gov Systems-level analysis of mannans and manno-oligosaccharides, including the 4-O-(β-D-Mannopyranosyl)-D-mannose unit, relies heavily on mass spectrometry (MS) and chromatography. nih.gov

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) has proven to be a powerful method for characterizing manno-oligosaccharides derived from sources like yeast mannan. nih.gov This technique can separate different oligosaccharide isomers and provide detailed structural information, revealing the composition of mannan side chains which can include mannobiose, mannotriose, and mannotetraose. nih.gov Similarly, high-performance liquid chromatography (HPLC) using specialized columns, such as graphitized carbon, allows for the fine separation of manno-oligosaccharide isomers that differ only in their linkage positions. researchgate.net

Glycan microarrays are another key technology for systems-level analysis. These arrays feature a collection of different glycan structures immobilized on a surface, allowing for high-throughput screening of their interactions with glycan-binding proteins like lectins. nih.gov By including complex N-glycans with a core β-mannoside, researchers can systematically study how structural variations, such as the presence of a bisecting GlcNAc, affect protein recognition. nih.gov These tools are essential for mapping the complex recognition patterns that govern glycan function.

Future Research in Mannan and Glucomannan Metabolism and Structural Biology

Future research on mannans and glucomannans, which are polymers structurally based on 4-O-(β-D-Mannopyranosyl)-D-mannose, is poised to unlock new applications in health and biotechnology. A major focus is on understanding the intricate interplay between these polysaccharides and the gut microbiota. mdpi.com Different mannans, such as konjac glucomannan and guar (B607891) gum, are metabolized differently by gut microbes, leading to varied effects on host health, including weight management and metabolic disorders. nih.gov Future studies will likely focus on personalized nutrition, designing specific mannan-based prebiotics to modulate an individual's gut microbiome for therapeutic benefit. mdpi.comnih.gov

In structural biology, a key goal is to gain a deeper understanding of the enzymatic degradation of complex mannans. nih.govnih.gov Elucidating the three-dimensional structures and mechanisms of mannan-degrading enzymes (e.g., β-mannanases, β-mannosidases) will enable the improvement of enzyme cocktails for more efficient biomass conversion into biofuels and value-added chemicals. nih.govfrontiersin.org This includes studying the synergy between different enzymes that cleave the mannan backbone and those that remove side-chain decorations. nih.gov

Furthermore, metabolic engineering strategies to enhance the production of mannans in microbial or plant systems continue to be a promising area. nih.govnih.gov By optimizing biosynthetic pathways and cultivation conditions, researchers aim to develop cost-effective and sustainable sources of mannans for the growing demand in the food, pharmaceutical, and materials industries. nih.gov

Q & A

Q. What are the primary chemical synthesis methods for 4-O-(β-D-Mannopyranosyl)-D-mannose, and how do they ensure stereochemical fidelity?

The synthesis of 4-O-(β-D-Mannopyranosyl)-D-mannose typically employs glycosylation reactions with protecting group strategies. Key methods include:

- N-Iodosuccinimide (NIS)/Silver Triflate (AgOTf)-promoted glycosylation : This method achieves α- or β-linkage control via temperature and solvent polarity adjustments. For example, methyl α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside was synthesized using NIS/AgOTf at −30°C in dichloromethane, followed by deprotection .

- Neighboring-group participation (NGP) : Acetyl or benzoyl groups at C-2 or C-3 positions direct β-mannosylation by forming transient intermediates that stabilize the transition state .

- Epimerization via enzymes : Cellobiose epimerase (EC 5.1.3.11) catalyzes the interconversion of cellobiose and 4-O-β-D-glucopyranosyl-D-mannose, offering a stereospecific enzymatic route .

Q. What analytical techniques are critical for characterizing the structure and purity of 4-O-(β-D-Mannopyranosyl)-D-mannose?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming glycosidic linkages and stereochemistry. For instance, -NMR signals at δ 101.5 ppm (C1) and δ 102.3 ppm (C1') confirm α-linkages in synthetic disaccharides .

- Mass Spectrometry (ESI-MS) : High-resolution ESI-MS validates molecular weight (e.g., [M + Na] at m/z 379.1213 for methyl α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside) .

- Chromatography : Reverse-phase C18 columns and gel-permeation chromatography (e.g., Superdex™ 30) ensure purity post-synthesis .

Q. How do researchers distinguish between α- and β-anomeric configurations in synthetic mannopyranosyl derivatives?

Anomeric configuration is determined via:

- NMR coupling constants : values < 2 Hz indicate α-linkages (axial-equatorial), while values > 3 Hz suggest β-linkages (equatorial-equatorial) .

- Enzymatic assays : β-Mannosidases selectively hydrolyze β-linked mannose residues, enabling confirmation of linkage type .

Advanced Research Questions

Q. What are the key challenges in achieving high stereoselectivity during β-mannosylation, and how have recent methodologies addressed them?

β-Mannosylation is notoriously challenging due to the steric hindrance of the C-2 hydroxyl group. Recent advances include:

- Conformationally armed donors : Preorganizing the donor sugar into a conformation improves β-selectivity. For example, 4,6-O-benzylidene-protected mannosyl donors enhance axial entry of the nucleophile .

- Transient directing groups : Thioglycosides with 2-O-acetyl groups enable NGP, achieving β-selectivity >90% in some cases .

- Enzymatic synthesis : Cellobiose epimerase bypasses chemical synthesis challenges by directly epimerizing glucose to mannose residues at the reducing end of disaccharides .

Q. How can researchers resolve contradictions in reported synthetic yields for 4-O-(β-D-Mannopyranosyl)-D-mannose?

Discrepancies in yields often arise from:

- Solvent and temperature effects : Polar solvents (e.g., acetonitrile) favor β-selectivity at low temperatures (−30°C), while non-polar solvents may reduce reactivity .

- Protecting group strategies : Benzoyl groups improve stability but require harsh deprotection conditions (e.g., Pd(OH)/H), which can degrade products .

- Catalyst variability : Silver triflate vs. other promoters (e.g., BF-EtO) may alter reaction kinetics and byproduct formation .

Standardized protocols using kinetic monitoring (e.g., HPLC) and optimized protecting groups (e.g., 4,6-O-cyclic acetals) can mitigate these issues .

Q. What role does 4-O-(β-D-Mannopyranosyl)-D-mannose play in glycobiology, and how is its interaction with lectins or enzymes studied?

This disaccharide is a model for studying:

- Lectin binding : Hemagglutination assays using rabbit erythrocytes reveal specificity for mannose-binding lectins (e.g., ConA). Inhibition by D-mannose or derivatives confirms binding affinity .

- Enzyme kinetics : β-Mannosidase (EC 3.2.1.25) hydrolyzes terminal β-linked mannose residues, with kinetic parameters (e.g., = 0.2–0.5 mM) determined via spectrophotometric assays using p-nitrophenyl substrates .

Q. How can computational modeling enhance the design of 4-O-(β-D-Mannopyranosyl)-D-mannose derivatives for biomedical applications?

Q. What are the limitations of current enzymatic vs. chemical synthesis routes for large-scale production of 4-O-(β-D-Mannopyranosyl)-D-mannose?

- Chemical synthesis : High stereoselectivity but requires multi-step protection/deprotection (yields ~55% ). Scalability is hindered by costly catalysts (e.g., AgOTf).

- Enzymatic synthesis : Cellobiose epimerase offers single-step conversion but has substrate specificity limitations (e.g., inactive on non-β-1,4-linked disaccharides) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.